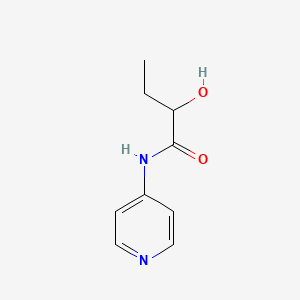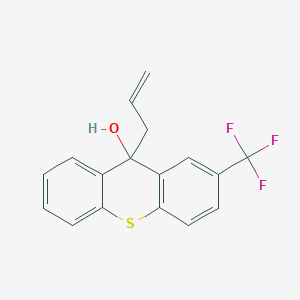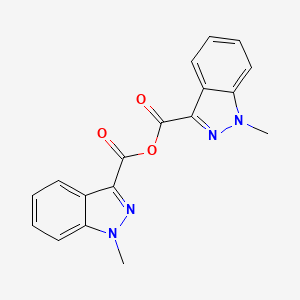
4-Undecene, 3-methyl-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Undecene, 3-methyl-, (Z)-” is a pivotal component extensively employed as a fundamental constituent in the synthesis of medicinal agents targeting inflammatory responses, oncological anomalies, and neural dysfunctions . It has a molecular formula of C12H24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Undecene, 3-methyl-, (Z)-” include a molecular weight of 168.32 . It has a predicted boiling point of 207.4±7.0 °C and a predicted density of 0.762±0.06 g/cm3 .Applications De Recherche Scientifique
Chemical Synthesis and Pheromones : This compound has been used in chemical synthesis, such as the preparation of (Z)-4-undecen-1-ol, which is a part of the sex pheromones of Drosophila melanogaster (Davis & Carlson, 1989).
Conformational Analysis in Chemistry : It plays a role in the study of polymethylated alkane derivatives, providing insights into conformational behaviors and the effects of oxygen-substituents (Göttlich et al., 1996).
Polymer Science : "4-Undecene, 3-methyl-, (Z)-" is utilized in the polymerization of hydroxyl functional polypropylene by metallocene catalysis, showcasing its application in advanced material synthesis (Paavola et al., 2005).
Biological Role and Sensory Properties : This compound is a volatile pheromone produced by females of the vinegar fly Drosophila melanogaster, used for species-specific communication and mate-finding. Its sensory properties have been studied in detail (Becher et al., 2017).
Copolymerization Studies : It's involved in copolymerization studies with ethylene, enhancing understanding of polymer science and engineering (Hakala et al., 2000).
Medical Research : In the field of medical research, derivatives of this compound have been synthesized and evaluated for their anti-tuberculosis activity, highlighting its potential in drug development (Walczak et al., 2004).
Propriétés
IUPAC Name |
(Z)-3-methylundec-4-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h10-12H,4-9H2,1-3H3/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAIPNHDGQZST-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Undecene, 3-methyl-, (Z)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)











